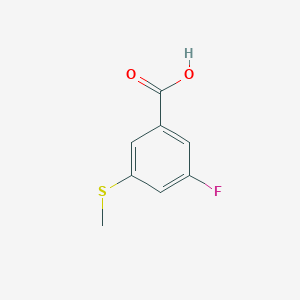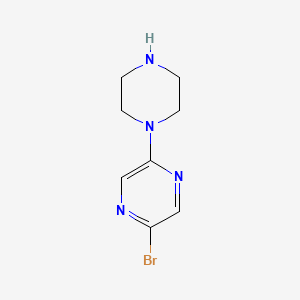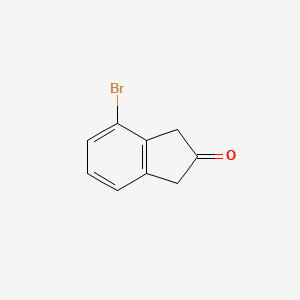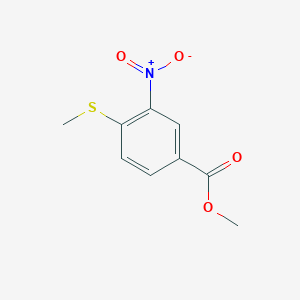
4-(甲硫基)-3-硝基苯甲酸甲酯
描述
Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by a nitro group (-NO2) and a sulfanyl group (-SCH3) attached to a benzene ring, which is further modified by a carboxylate ester group (-COOCH3). The presence of these functional groups makes the compound an interesting candidate for various chemical reactions and applications in organic synthesis .
Synthesis Analysis
The synthesis of compounds related to methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate often involves the use of protecting groups for the carboxyl function, as described in the synthesis of peptide chains using 4-nitrobenzenesulfonamido groups . Additionally, the synthesis of 4-sulfenyl isoxazoles through electrophilic cyclization and sulfenylation of 2-alkyn-1-one O-methyloximes indicates the versatility of sulfanyl groups in cyclization reactions . The use of iron sulfide for catalyzing redox/condensation reactions with nitrobenzenes also highlights a method for constructing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 4-methylsulfonyl-2-nitrobenzoate, has been determined through crystallography, revealing specific dihedral angles between the nitro group, benzene ring, and carboxylate group . This structural information is crucial for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
The reactivity of the nitrobenzene sulfanyl compounds can be inferred from various studies. For instance, the electrophilic addition of 4'-nitrobenzenesulphenanilide to alkynes suggests that the sulfanyl group can participate in addition reactions . The benzylation and nitrosation of amino-substituted pyrimidinones, which include a methylsulfanyl group, demonstrate the potential for substitution reactions at the sulfanyl position .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups. For example, the crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate is stabilized by weak intermolecular interactions, which could affect its solubility and melting point . The spectroscopic properties of related compounds, such as those with trichloro-cyclohexylsulfanyl and decylsulfanyl groups, have been investigated to understand their behavior under various conditions .
科学研究应用
1. Synthesis and Transformations of 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones
- Application Summary: This compound is used in the synthesis of novel hetarylquinolines containing thiazolidine and dihydrothiazole rings. These are based on benzene ring–substituted 2-{4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ylidene}hydrazinocarbothioamides .
- Methods of Application: The main starting compounds were prepared by the reaction of 4-(2-methyl-4-sulfanylquinolin-3-yl)butan-2-ones with methyl iodide in a 1:1.2 ratio in an ethanol solution in the presence of sodium ethylate .
- Results or Outcomes: The reactions resulted in the formation of benzene ring–substituted 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones .
2. L-Methionine (methyl-¹³C, 99%; methyl-D₃, 98%)
- Application Summary: L-Methionine, a compound with a similar methylsulfanyl group, is used in research applications for studying biochemical pathways .
- Methods of Application: The details of the experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of the research applications are not provided in the source .
3. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid
- Application Summary: This compound is an intermediate product in the preparation of the cardiotonic drugs Sulmazole and Isomazole .
- Methods of Application: The synthesis starts from readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. These were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively .
- Results or Outcomes: The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .
4. 4-Methyl-4-(methyldisulfanyl)pentanoic acid
- Application Summary: This compound is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
- Methods of Application: The details of the experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of the research applications are not provided in the source .
5. Synthesis of 3-[(Dimethylamino)methyl]-4-[3-methyl-4-(methylsulfanyl)phenoxy]benzenesulfonamide
- Application Summary: This compound is a chemical structure that can be found in the ChemSpider database . The specific applications of this compound are not provided in the source .
- Methods of Application: The details of the experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of the research applications are not provided in the source .
6. Antimicrobial Evaluation of 4-Methylsulfanyl Benzylidene/3-Hydroxy Benzylidene Hydrazide Derivatives
- Application Summary: These compounds, which contain a methylsulfanyl group, were evaluated for their antimicrobial properties .
- Methods of Application: The details of the experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of the research applications are not provided in the source .
安全和危害
This involves a description of the compound’s toxicity, its potential hazards, the precautions that should be taken when handling it, and the procedures for its safe disposal.
未来方向
This could involve potential applications of the compound, areas of research that could be pursued based on its properties, and possible modifications that could be made to its structure to enhance its properties or reduce its hazards.
属性
IUPAC Name |
methyl 4-methylsulfanyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)6-3-4-8(15-2)7(5-6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFKUEQFNLAOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611224 | |
| Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate | |
CAS RN |
51919-71-2 | |
| Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


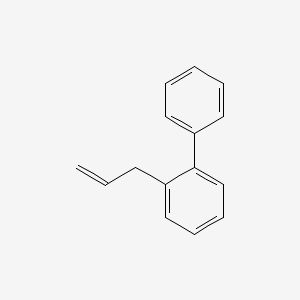
![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)
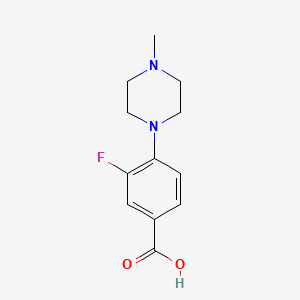
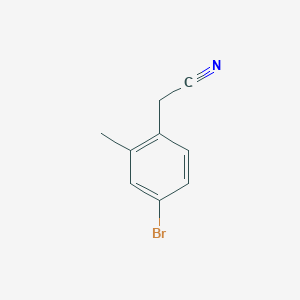
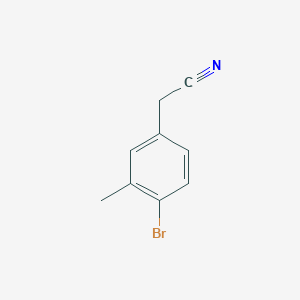
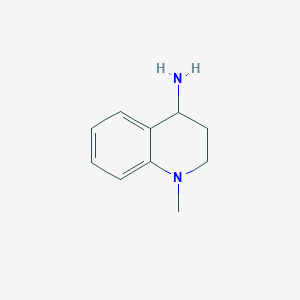

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)
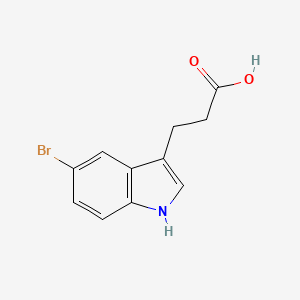
![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)
